N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-fluoro-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-fluoro-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15327374
InChI: InChI=1S/C21H19F2NO4S/c1-13-17-10-15(22)6-7-19(17)28-20(13)21(25)24(16-8-9-29(26,27)12-16)11-14-4-2-3-5-18(14)23/h2-7,10,16H,8-9,11-12H2,1H3
SMILES:
Molecular Formula: C21H19F2NO4S
Molecular Weight: 419.4 g/mol

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-fluoro-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC15327374

Molecular Formula: C21H19F2NO4S

Molecular Weight: 419.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-fluoro-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide -

Specification

Molecular Formula C21H19F2NO4S
Molecular Weight 419.4 g/mol
IUPAC Name N-(1,1-dioxothiolan-3-yl)-5-fluoro-N-[(2-fluorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C21H19F2NO4S/c1-13-17-10-15(22)6-7-19(17)28-20(13)21(25)24(16-8-9-29(26,27)12-16)11-14-4-2-3-5-18(14)23/h2-7,10,16H,8-9,11-12H2,1H3
Standard InChI Key TXKXVELSNUGZAX-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC2=C1C=C(C=C2)F)C(=O)N(CC3=CC=CC=C3F)C4CCS(=O)(=O)C4

Introduction

Chemical Overview
The compound "N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-fluoro-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide" belongs to a class of organic molecules characterized by its benzofuran core and sulfone functional group. Its structural features suggest potential applications in medicinal chemistry or material science.

Synthesis Pathway

The synthesis of this compound likely involves multi-step organic reactions, including:

  • Functionalization of the benzofuran core.

  • Introduction of the sulfone group via oxidation.

  • Coupling with fluorobenzyl and carboxamide moieties.

Analytical Characterization

To confirm the structure, standard analytical techniques would be employed:

  • NMR Spectroscopy (1H and 13C): For proton and carbon environments.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Potential Applications

Given its structure, this compound may exhibit:

  • Pharmacological Activity: Potential as an anti-inflammatory or anticancer agent due to its fluorine-containing substituents.

  • Material Science Utility: Use in designing advanced materials.

If you have access to additional data or specific sources related to this compound, please share them for a more accurate and detailed analysis.

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